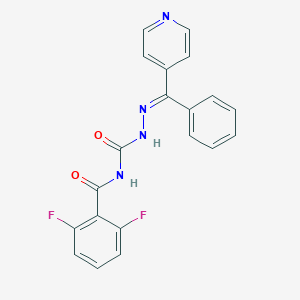
4-(2-phenylvinyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-phenylvinyl)-2H-chromen-2-one, commonly known as coumarin, is a natural compound found in many plants, including tonka beans, sweet clover, and cassia cinnamon. It has a distinct sweet smell and is often used as a flavoring agent in the food and cosmetic industries. Coumarin has also been the subject of scientific research due to its potential pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
Coumarin has been the subject of scientific research due to its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, anticoagulant, and anticancer effects in various in vitro and in vivo studies. Coumarin has also been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models.
Wirkmechanismus
The mechanism of action of coumarin is complex and not fully understood. It is thought to exert its pharmacological effects through a variety of mechanisms, including the inhibition of enzymes involved in inflammation and coagulation, the induction of apoptosis in cancer cells, and the modulation of insulin signaling pathways.
Biochemical and Physiological Effects:
Coumarin has been shown to have a variety of biochemical and physiological effects in animal and cell models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Coumarin has also been shown to have antioxidant effects, reducing the production of reactive oxygen species and protecting cells from oxidative damage. In addition, coumarin has been shown to have anticoagulant effects, inhibiting the activity of thrombin and reducing the risk of blood clots.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable and easy to handle, making it a useful tool for investigating various biological processes. However, coumarin has some limitations. It has low solubility in water, making it difficult to use in aqueous solutions. It is also metabolized quickly in the body, making it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on coumarin. One area of interest is its potential use in the treatment of cancer. Coumarin has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of diabetes. Coumarin has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. Further research is needed to determine its potential as a therapeutic agent for diabetes. Finally, research is needed to better understand the mechanisms of action of coumarin and its potential interactions with other drugs and compounds.
Synthesemethoden
Coumarin can be synthesized through a variety of methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel reaction. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate and a catalyst, such as sulfuric acid. The Pechmann condensation uses phenol and a carboxylic acid, such as acetic acid, in the presence of a catalyst, such as sulfuric acid, to form coumarin. The Knoevenagel reaction involves the condensation of a substituted benzaldehyde with malonic acid in the presence of a catalyst, such as piperidine, to form coumarin.
Eigenschaften
Produktname |
4-(2-phenylvinyl)-2H-chromen-2-one |
|---|---|
Molekularformel |
C17H12O2 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
4-[(E)-2-phenylethenyl]chromen-2-one |
InChI |
InChI=1S/C17H12O2/c18-17-12-14(11-10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)19-17/h1-12H/b11-10+ |
InChI-Schlüssel |
JCYIUWLMJOJSOB-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=O)OC3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287750.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)


![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)


![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)
![1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-pentynyl}piperidine](/img/structure/B287768.png)
![1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine](/img/structure/B287771.png)
![1,4-Bis[4-(diphenylmethoxy)but-2-yn-1-yl]piperazine](/img/structure/B287772.png)